molecular formula C7H13Cl B1618050 1-Chloro-4-methylcyclohexane CAS No. 931-68-0

1-Chloro-4-methylcyclohexane

Cat. No. B1618050
CAS RN: 931-68-0
M. Wt: 132.63 g/mol
InChI Key: KNEUJTFLMQRIFD-UHFFFAOYSA-N
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Description

1-Chloro-4-methylcyclohexane is a chemical compound with the molecular formula C7H13Cl . It has an average mass of 132.631 Da and a monoisotopic mass of 132.070572 Da .


Synthesis Analysis

The synthesis of 1-Chloro-4-methylcyclohexane involves the concept of 1,3-diaxial interactions . When a substituent is added to a cyclohexane ring, the two possible chair conformations created during a ring flip are not equally stable . The conformation where the methyl group is in the equatorial position is more stable than the axial conformation . This is due to the minimization of steric repulsion .


Molecular Structure Analysis

The 1-chloro-4-methylcyclohexane molecule contains a total of 21 bonds . There are 8 non-H bonds and 1 six-membered ring .


Chemical Reactions Analysis

The chemical reactions of 1-Chloro-4-methylcyclohexane involve the concept of 1,3-diaxial interactions . The axial chlorine needed for the E2 elimination is present only in the less stable alternative chair conformer .


Physical And Chemical Properties Analysis

1-Chloro-4-methylcyclohexane has a molecular weight of 132.631 . More detailed physical and chemical properties may be available from specialized databases .

Scientific Research Applications

Thermodynamic Properties

1-Chloro-4-methylcyclohexane has been studied for its thermodynamic properties. Kabo et al. (1998) conducted comprehensive investigations into the thermodynamic properties of 1-chloro-1-methylcyclohexane, including measurements of heat capacities and enthalpies of transitions. This research provides valuable insights into the compound's behavior in various states, such as in the plastic crystal state over a specific temperature range (Kabo et al., 1998).

Catalysis and Hydrochlorination

The compound plays a role in catalysis, particularly in hydrochlorination reactions. Delaude and Laszlo (1991) found that using an acidic solid catalyst can make the hydrochlorination of olefins like 1-methylcyclohexene, which leads to 1-chloro-1-methylcyclohexane, more selective (Delaude & Laszlo, 1991).

Kinetics and Mechanism Studies

Studies on the kinetics and mechanisms of reactions involving 1-chloro-4-methylcyclohexane are also notable. Dvorko et al. (2003) examined the kinetics of heterolysis of 1-chloro-1-methylcyclohexane in various solvents, providing insights into the reaction rates and solvation effects (Dvorko et al., 2003).

Amination Reactions

The compound is involved in amination reactions. Kovavic and Chaudhary (1967) reported the conversion of methylcyclohexane to 1-amino-1-methylcyclohexane, noting the presence of 1-chloro-1-methylcyclohexane in the reaction products. This study contributes to the understanding of direct amination of alkanes (Kovavic & Chaudhary, 1967).

Pyrolysis and Combustion

In the field of pyrolysis and combustion, research has focused on the behavior of methylcyclohexane, a related compound, which is significant for understanding the combustion chemistry of larger cycloalkanes and practical fuels (Wang et al., 2014).

Chlorination Reactions

The chlorination of methylcyclohexane, which produces chloro-methylcyclohexanes including 1-chloro-4-methylcyclohexane, has been studied by HayashiTakatoshi et al. (1975). Their research provided insights into the reaction mechanisms and product distributions in different molten salt media (HayashiTakatoshi et al., 1975).

Safety And Hazards

1-Chloro-4-methylcyclohexane is a highly flammable liquid and vapor . It may be fatal if swallowed and enters airways . It causes skin irritation and serious eye irritation . It may cause respiratory irritation and may cause drowsiness or dizziness .

Future Directions

The future directions of 1-Chloro-4-methylcyclohexane research could involve further exploration of its conformational analysis , as well as its synthesis and chemical reactions . Further studies could also explore its physical and chemical properties , and safety and hazards .

properties

IUPAC Name

1-chloro-4-methylcyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13Cl/c1-6-2-4-7(8)5-3-6/h6-7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNEUJTFLMQRIFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00239272
Record name 1-Chloro-4-methylcyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00239272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-4-methylcyclohexane

CAS RN

931-68-0
Record name 1-Chloro-4-methylcyclohexane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000931680
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Chloro-4-methylcyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00239272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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